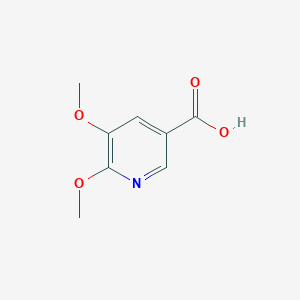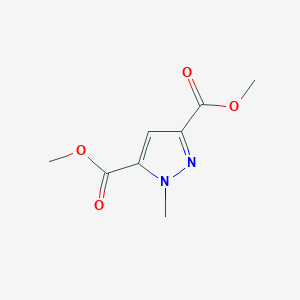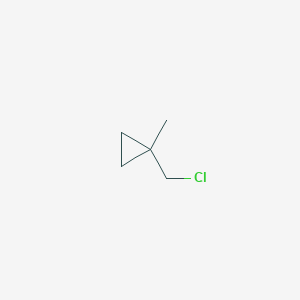
1-(Chloromethyl)-1-methylcyclopropane
Vue d'ensemble
Description
1-(Chloromethyl)-1-methylcyclopropane, often referred to as CMMC, is an organic compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and biochemistry. This compound is composed of a cyclopropane ring with a methyl group and a chlorine atom attached to the ring. The structure of this compound is unique, and its properties make it an attractive option for a variety of applications.
Applications De Recherche Scientifique
Plant Growth Regulation
A significant area of research involves the use of 1-methylcyclopropene (1-MCP), a compound closely related to "1-(Chloromethyl)-1-methylcyclopropane" in its structural motif, as a plant growth regulator. 1-MCP has been extensively studied for its ability to inhibit ethylene action, which is crucial in controlling the ripening and senescence of fruits, vegetables, and floriculture crops. This inhibition helps in extending the shelf life and maintaining the postharvest quality of various horticultural products. The effectiveness of 1-MCP is influenced by factors such as concentration, temperature, treatment duration, and the developmental stage of the plant or plant product being treated. It has a range of effects on biological processes such as respiration, ethylene production, color changes, and softening, among others (Blankenship & Dole, 2003); (Ergun, 2006); (Watkins, 2006).
Synthetic Chemistry Applications
In synthetic chemistry, the reactivity of compounds structurally similar to "1-(Chloromethyl)-1-methylcyclopropane" has been explored for various synthetic applications. For example, methylenecyclopropane derivatives have been investigated for their potential in creating new chemical entities through reactions with aldehydes, ketones, and other compounds. These studies explore the mechanisms, yield optimization, and application of these reactions in synthesizing novel compounds with potential uses in various fields including pharmaceuticals, agrochemicals, and materials science (Miura et al., 1997).
Propriétés
IUPAC Name |
1-(chloromethyl)-1-methylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(4-6)2-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWLGISFTGYHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504854 | |
| Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-1-methylcyclopropane | |
CAS RN |
10523-77-0 | |
| Record name | 1-(Chloromethyl)-1-methylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



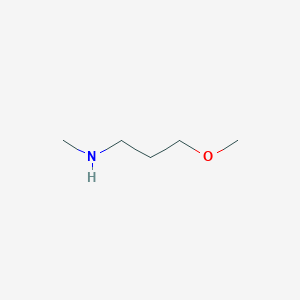

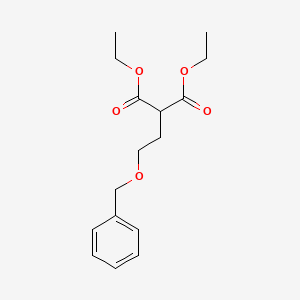
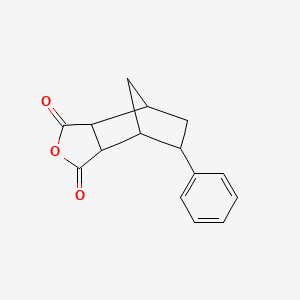

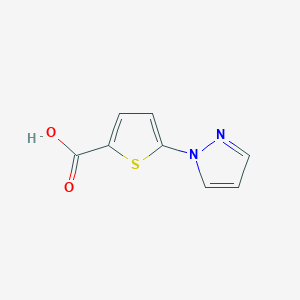
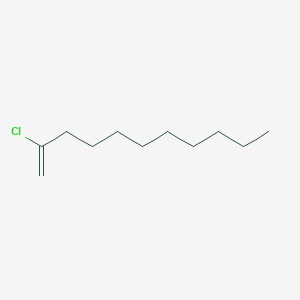

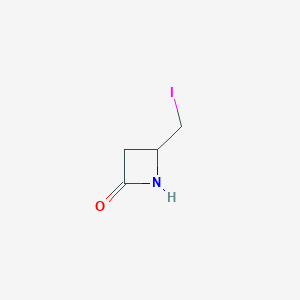
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)
